2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI)
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Overview
Description
2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI): is an organic compound with the molecular formula C8H16O It is a ketone with a unique structure, characterized by three methyl groups attached to the pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4,4-trimethyl-2-pentanol, using a strong base like sodium hydride, followed by oxidation to form the ketone. Another method includes the use of Grignard reagents to introduce the methyl groups, followed by oxidation.
Industrial Production Methods: In industrial settings, 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) can be produced through catalytic processes that involve the use of metal catalysts to facilitate the addition of methyl groups to a pentanone precursor. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and other fine chemicals.
Biology and Medicine: Research in biology and medicine explores the potential of 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) as a precursor for bioactive compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In industrial applications, 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) is used in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the conditions under which it occurs.
Comparison with Similar Compounds
3,4,4-Trimethyl-2-pentanol: A related alcohol that can be oxidized to form 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI).
3,4,4-Trimethyl-2-pentanoic acid: An oxidized derivative of the ketone.
2,2,4-Trimethylpentane: A structurally similar hydrocarbon with different chemical properties.
Uniqueness: 2-Pentanone, 3,4,4-trimethyl-, (S)-(9CI) is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic processes.
Properties
CAS No. |
133524-14-8 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(3S)-3,4,4-trimethylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h6H,1-5H3/t6-/m1/s1 |
InChI Key |
RAQLTZBGPDCFJW-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)C)C(C)(C)C |
SMILES |
CC(C(=O)C)C(C)(C)C |
Canonical SMILES |
CC(C(=O)C)C(C)(C)C |
Synonyms |
2-Pentanone, 3,4,4-trimethyl-, (S)- (9CI) |
Origin of Product |
United States |
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